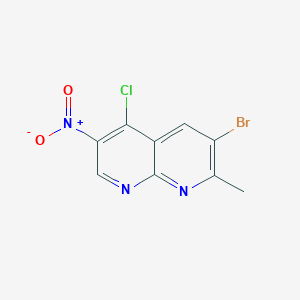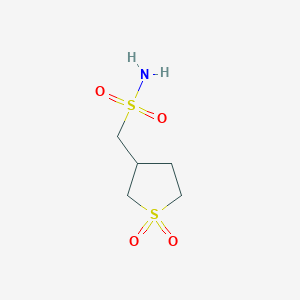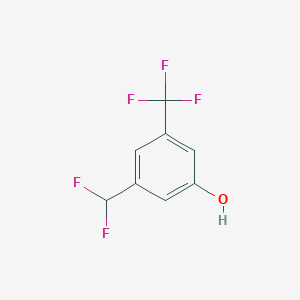
3-(Difluoromethyl)-5-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-5-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. Fluorinated compounds like this one are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)phenol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of fluorinated phenols often involves large-scale radical reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and control of these reactions, allowing for the production of significant quantities of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Substituted phenol derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Difluoromethyl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
5-(Difluoromethyl)phenol: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to 3-(Difluoromethyl)-5-(trifluoromethyl)phenol.
Uniqueness
This compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H5F5O |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
3-(difluoromethyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7,14H |
Clé InChI |
LVOBXDFAFFNPBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
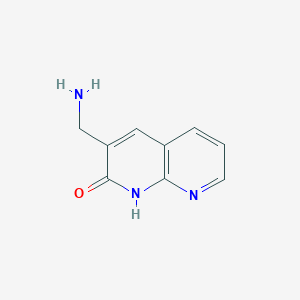
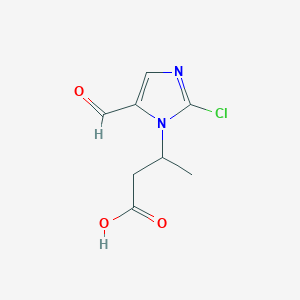
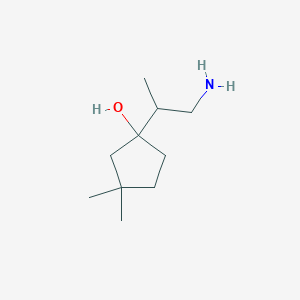
![2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)
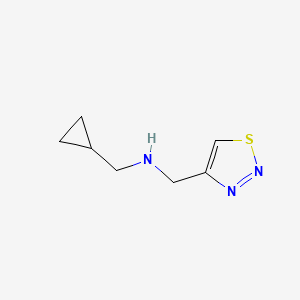
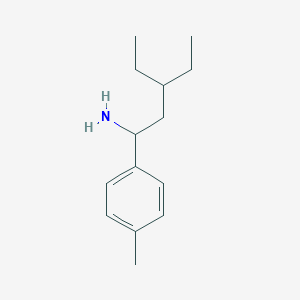
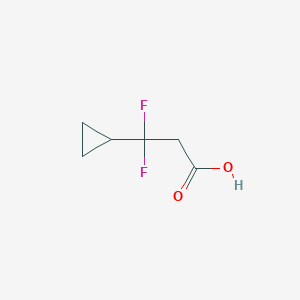
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)

